1,3-Bis(DI-tert-butylphosphino)propane
Overview
Description
1,3-Bis(DI-tert-butylphosphino)propane is an organic compound with the chemical formula C19H42P2. It is a colorless liquid with low volatility and is soluble in many organic solvents such as ether, benzene, and methanol. This compound is stable at room temperature and can withstand certain levels of oxidation and hydrolysis .
Preparation Methods
1,3-Bis(DI-tert-butylphosphino)propane is typically synthesized through the reaction of di-tert-butylphosphine with 2,2-di-tert-butyl-1,3-propanediol. This synthetic route is straightforward and can be applied both in laboratory and industrial settings .
Chemical Reactions Analysis
1,3-Bis(DI-tert-butylphosphino)propane participates in various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although it is relatively stable against oxidation at room temperature.
Reduction: It can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(DI-tert-butylphosphino)propane is widely used in scientific research, particularly in the field of organic synthesis. It serves as an important intermediate in various organic reactions and is commonly used as a catalyst or ligand in organic synthesis reactions. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for potential use in drug synthesis and development.
Industry: Utilized in industrial processes for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Bis(DI-tert-butylphosphino)propane involves its role as a ligand in coordination chemistry. It can form complexes with various metal ions, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Comparison with Similar Compounds
1,3-Bis(DI-tert-butylphosphino)propane can be compared with other similar compounds such as:
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in coordination chemistry.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: A similar compound with a different structural arrangement.
1,1’-Bis(di-tert-butylphosphino)ferrocene: A related compound with a ferrocene backbone.
The uniqueness of this compound lies in its specific structural arrangement and stability, making it suitable for a wide range of applications in organic synthesis and catalysis.
Properties
IUPAC Name |
ditert-butyl(3-ditert-butylphosphanylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42P2/c1-16(2,3)20(17(4,5)6)14-13-15-21(18(7,8)9)19(10,11)12/h13-15H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILYPCZXWVDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337908 | |
Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121115-33-1 | |
Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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